Superior Inhibition of Fe(II)-Induced Lipid Peroxidation in Brain Homogenates vs. Diphenyl Diselenide
1-Dinaphthyl diselenide ((1-NapSe)2) demonstrates considerably greater antioxidant potency against Fe(II)-induced lipid peroxidation in rat brain homogenates compared to its well-studied phenyl analog, diphenyl diselenide ((PhSe)2). In this study, (PhSe)2 was identified as the least potent of all tested compounds, and the change of the organic moiety from an aryl to a naphthyl group increased the antioxidant capacity of the diselenide considerably [1]. The paper explicitly states that minor changes in the organic moiety of aromatic diselenide compounds can modify profoundly their capacity to inhibit iron-induced lipid peroxidation [1].
| Evidence Dimension | Inhibition of Fe(II)-induced lipid peroxidation (TBARS assay) |
|---|---|
| Target Compound Data | 1-Dinaphthyl diselenide ((1-NapSe)2) – Exact IC50 or % inhibition values are provided in the full-text figures and tables, which are not accessible in the abstract. The abstract describes its potency as 'considerably increased' relative to (PhSe)2. |
| Comparator Or Baseline | Diphenyl diselenide ((PhSe)2) – Described as 'the less potent of the tested compounds' against Fe(II)-induced lipid peroxidation in brain homogenates [1]. |
| Quantified Difference | The quantitative difference (fold-change or IC50 ratio) is published in the full-text figures of the paper but not extractable from the abstract alone. The abstract uses language indicating a significant, substantial difference ('considerably increased', 'profoundly modified'). |
| Conditions | In vitro; Fe(II)-induced lipid peroxidation in rat brain homogenates; measured by thiobarbituric acid reactive substances (TBARS) formation [1]. |
Why This Matters
For research models focused on iron-driven oxidative neuronal damage, this compound offers a materially different inhibitory profile than the generic diphenyl diselenide, making it the more relevant tool for investigating naphthyl-specific antioxidant mechanisms.
- [1] Ibrahim, M., Hassan, W., Meinerz, D.F., dos Santos, M., Klimaczewski, C.V., Deobald, A.M., Costa, M.S., Nogueira, C.W., Barbosa, N.B.V., Rocha, J.B.T. (2012). Antioxidant properties of diorganoyl diselenides and ditellurides: modulation by organic aryl or naphthyl moiety. Molecular and Cellular Biochemistry, 371(1-2), 97-104. View Source
